5-Fluoro-2-(methylthio)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCLCCQOVQNZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-92-8 | |
| Record name | 5-Fluoro-2-(methylthio)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactivity and Mechanistic Studies of 5 Fluoro 2 Methylthio Pyrimidin 4 Ol
Reactivity Profile of the Pyrimidine (B1678525) Heterocycle
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6, which are situated ortho or para to the nitrogen atoms. Conversely, the ring is generally deactivated towards electrophilic aromatic substitution. In the case of 5-Fluoro-2-(methylthio)pyrimidin-4-ol, the reactivity is further modulated by the electronic effects of the attached substituents.
Influence of the Fluoro Substituent on Ring Reactivity
The fluorine atom at the 5-position significantly influences the reactivity of the pyrimidine ring. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. nih.gov This effect further decreases the electron density of the aromatic system, enhancing its susceptibility to nucleophilic attack. While fluorine is a deactivator for electrophilic substitution, it is an excellent activating group for nucleophilic aromatic substitution (SNAr). In fact, fluorinated aromatic compounds often exhibit higher reactivity in SNAr reactions compared to their chlorinated counterparts, a phenomenon attributed to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex. acs.org The presence of fluorine can also influence the regioselectivity of reactions on the pyrimidine ring.
Chemical Transformations Involving the Methylthio Group
The methylthio group at the 2-position is a key site for chemical modification, offering a gateway to a variety of other functional groups.
The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. acs.org The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. The resulting sulfoxides and sulfones are valuable intermediates, as the methylsulfinyl and methylsulfonyl groups are excellent leaving groups in nucleophilic substitution reactions.
Table 1: Oxidation of the Methylthio Group in Pyrimidine Systems
| Oxidizing Agent | Product | Reference |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide/Sulfone | acs.org |
| Hydrogen Peroxide | Sulfoxide/Sulfone |
While the methylthio group itself is a poor leaving group, its oxidized forms, the methylsulfinyl and particularly the methylsulfonyl groups, are readily displaced by a wide range of nucleophiles. acs.org This two-step sequence of oxidation followed by nucleophilic substitution provides a powerful method for the functionalization of the 2-position of the pyrimidine ring. A variety of nucleophiles, including amines, can be used to displace the sulfone, leading to the formation of 2-substituted pyrimidine derivatives. acs.org
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring, further enhanced by the fluoro substituent, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. acs.orgrsc.org SNAr reactions typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the fluoro group and the ring nitrogens, is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org
The 4-ol substituent of this compound exists in a tautomeric equilibrium with its corresponding keto form, 5-fluoro-2-(methylthio)pyrimidin-4(3H)-one. This tautomerism is a critical determinant of its reactivity at the 4-position.
Hydroxyl Tautomer (-OH): In this form, the molecule can undergo reactions typical of phenols, such as O-alkylation and O-acylation.
Keto Tautomer (=O): This form possesses an amide-like character. The 4-position is highly susceptible to nucleophilic attack. The hydroxyl group (or a derivative thereof) can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles at this position. For instance, the hydroxyl group can be converted to a better leaving group, such as a chloro group, which can then be displaced by nucleophiles.
The specific tautomer that predominates and reacts depends on the solvent, pH, and the nature of the reacting species. This dual reactivity makes the 4-position a versatile handle for molecular modification.
Competition between Different Electrophilic Centers
The molecular architecture of this compound presents several potential sites for electrophilic attack. These include the nitrogen atoms of the pyrimidine ring, the exocyclic oxygen and sulfur atoms, and the carbon atoms of the heterocyclic core. The regioselectivity of such reactions would be dictated by a complex interplay of electronic and steric factors. The fluorine atom at the C5 position, being strongly electron-withdrawing, is expected to significantly influence the electron density distribution within the pyrimidine ring, thereby modulating the nucleophilicity of the various atoms.
In related heterocyclic systems, the site of electrophilic attack is often determined by whether the reaction is under kinetic or thermodynamic control. For instance, in studies on other thioamide-containing heterocycles, alkylation and acylation have been observed to occur at either the sulfur or a nitrogen atom, depending on the nature of the electrophile and the reaction conditions. nih.gov Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to predict the most likely sites of electrophilic attack by calculating parameters like the highest occupied molecular orbital (HOMO) coefficients and the partial charges on the atoms. nih.govmdpi.com However, to date, no such specific computational or experimental studies have been published for this compound.
Without empirical data or targeted computational analysis for this compound, any discussion on the competition between its electrophilic centers remains speculative. A systematic study involving a range of electrophiles and reaction conditions would be necessary to elucidate the inherent reactivity patterns of this molecule.
Mechanistic Investigations of Key Reaction Pathways
A thorough mechanistic investigation of the reaction pathways of this compound would involve a combination of experimental and computational methods. Experimental approaches would include:
Kinetic Studies: To determine the rate laws and reaction orders, providing insights into the composition of the transition state.
Isotope Labeling Studies: To trace the movement of atoms throughout a reaction.
Trapping of Intermediates: To identify and characterize transient species formed during the reaction.
Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry to identify the structures of products and any stable intermediates.
Computational chemistry could further illuminate the reaction mechanisms by:
Mapping the Potential Energy Surface: To identify transition states and intermediates.
Calculating Activation Energies: To predict the feasibility of different pathways.
Visualizing Molecular Orbitals: To understand the electronic interactions that govern the reaction.
As there are no published studies detailing specific reactions of this compound, no mechanistic investigations have been reported. The scientific community awaits further research to shed light on the chemical behavior of this particular fluorinated pyrimidine.
Theoretical and Computational Chemistry of 5 Fluoro 2 Methylthio Pyrimidin 4 Ol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict a wide range of molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
To determine the most stable three-dimensional structure of 5-Fluoro-2-(methylthio)pyrimidin-4-ol, a geometry optimization would be performed using DFT, typically with a basis set like B3LYP/6-311++G(d,p). This process systematically alters the molecular geometry to find the configuration with the minimum energy. Conformational analysis would explore different spatial arrangements of the methylthio group relative to the pyrimidine (B1678525) ring to identify the global energy minimum structure. The resulting data would include precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies and Energy Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, DFT calculations would determine the energies of these orbitals and visualize their electron density distributions.
Hypothetical Data Table for FMO Analysis:
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its reactivity towards electrophilic and nucleophilic attacks. The map uses a color scale where red typically indicates regions of high electron density (negative potential), often associated with lone pairs on electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Blue represents electron-deficient regions (positive potential), indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the pyrimidine ring and a more positive potential near the hydrogen atoms.
Prediction of Vibrational Spectra (FT-IR, FT-Raman)
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. These techniques are complementary and provide a "fingerprint" of a molecule's structure. DFT calculations, after geometry optimization, can compute the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis would assign specific vibrational modes (stretching, bending, torsion) to the calculated frequencies, aiding in the interpretation of experimental spectra.
Quantum Chemical Parameters and Reactivity Descriptors
From the results of DFT calculations, various quantum chemical parameters can be derived to describe the molecule's reactivity and physical properties.
Dipole Moment and Polarizability
Hypothetical Data Table for Quantum Chemical Parameters:
| Parameter | Value |
|---|---|
| Dipole Moment (Debye) | Data not available |
Global Hardness and Softness
In the realm of computational chemistry, global hardness (η) and softness (S) are fundamental concepts derived from Density Functional Theory (DFT) that describe the resistance of a molecule to change its electron distribution. Hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions.
These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical factor; a larger gap corresponds to higher hardness and greater stability, whereas a smaller gap suggests higher reactivity.
For this compound, one would first perform geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). Following this, the HOMO and LUMO energies would be calculated to determine the global hardness and softness.
Hypothetical Data Table: Calculated Quantum Chemical Properties of this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Global Hardness (η) | 2.65 |
| Global Softness (S) | 0.38 |
Note: The values in this table are purely illustrative and are not based on actual experimental or computational data.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time, revealing information about its conformational flexibility, solvent interactions, and potential binding modes with biological macromolecules.
An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and then solving Newton's equations of motion for all atoms in the system. This would generate a trajectory of atomic positions and velocities over a specified time period.
Analysis of Non-Covalent Interactions (NCIs) and Supramolecular Architectures
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. For this compound, the fluorine atom could participate in halogen bonding, while the pyrimidine ring could engage in π-π stacking. The hydroxyl and amino groups are potential sites for hydrogen bonding.
A detailed analysis would involve identifying all significant intermolecular interactions and describing how they contribute to the formation of a stable three-dimensional supramolecular network.
Hypothetical Data Table: Key Non-Covalent Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Hypothetical Distance (Å) |
| Hydrogen Bond | O-H | N (pyrimidine) | 1.8 |
| Halogen Bond | C-F | O (hydroxyl) | 2.9 |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.5 |
Note: The values in this table are purely illustrative and are not based on actual experimental or computational data.
Chemistry of Derivatization and Functionalization of 5 Fluoro 2 Methylthio Pyrimidin 4 Ol
Modifications of the 4-Hydroxyl Group
The 4-hydroxyl group of 5-fluoro-2-(methylthio)pyrimidin-4-ol exhibits typical reactivity of a hydroxyl group on a heterocyclic ring, allowing for various derivatization reactions. These modifications are often key steps in the synthesis of more complex molecules.
One common transformation is the conversion of the hydroxyl group into a better leaving group, such as a chloro group. This is typically achieved by treatment with reagents like phosphorus oxychloride (POCl3). The resulting 4-chloro derivative is a versatile intermediate for subsequent nucleophilic substitution reactions. For instance, it can react with various amines to introduce diverse substituents at the 4-position, a strategy frequently employed in the synthesis of biologically active compounds.
Furthermore, the hydroxyl group can undergo O-alkylation or O-acylation reactions. Alkylation with alkyl halides in the presence of a base introduces an ether linkage, while acylation with acyl chlorides or anhydrides forms an ester. These reactions can be used to modify the solubility and electronic properties of the molecule.
Transformations Involving the 2-Methylthio Substituent
The 2-methylthio group is another key handle for the functionalization of the this compound scaffold. This group can be readily oxidized to the corresponding methylsulfinyl or methylsulfonyl derivatives using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones are more reactive towards nucleophilic substitution, allowing for the introduction of a variety of substituents at the 2-position.
Alternatively, the methylthio group can be displaced by various nucleophiles, although this often requires harsher reaction conditions compared to the displacement of a 4-chloro substituent. This direct displacement provides a route to 2-substituted pyrimidine (B1678525) derivatives.
Reactions at the 5-Fluoro Position
The fluorine atom at the 5-position of the pyrimidine ring significantly influences the reactivity of the entire molecule through its strong electron-withdrawing inductive effect. While direct nucleophilic aromatic substitution of the 5-fluoro group is generally challenging, its presence activates the ring towards other transformations.
In some cases, the fluorine atom can be displaced by potent nucleophiles under specific conditions, although this is less common than reactions at the 2- and 4-positions. The primary role of the 5-fluoro substituent is often to modulate the electronic properties and, consequently, the biological activity of the final compounds derived from this scaffold.
Synthesis of Fused Pyrimidine Systems Incorporating the 5-Fluoro-2-(methylthio)pyrimidine Scaffold
The functional groups on this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems. These fused rings are of great interest in medicinal chemistry due to their structural resemblance to endogenous purines and their potential to interact with biological targets.
Pyrido[2,3-d]pyrimidines and Analogues
The construction of the pyridopyrimidine core often involves the annulation of a pyridine (B92270) ring onto the pyrimidine scaffold. Starting from a suitably functionalized derivative of this compound, such as the corresponding 4-chloro or 4-amino derivative, condensation reactions with appropriate three-carbon units can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) ring system. nih.govdocumentsdelivered.com For example, reaction of a 4-aminopyrimidine (B60600) with a β-dicarbonyl compound or its equivalent can initiate a sequence of condensation and cyclization to yield the fused bicyclic structure. nih.govmdpi.com The synthesis of these compounds is driven by their potential as inhibitors of various kinases. nih.gov
Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
The synthesis of pyrimido[4,5-d]pyrimidines involves building a second pyrimidine ring onto the existing one. researchgate.netmdpi.comnih.govresearchgate.net This can be achieved by reacting a 4,5-disubstituted pyrimidine precursor, derived from this compound, with a one-carbon synthon like formamide (B127407) or a derivative thereof. researchgate.net For instance, a 5-amino-4-cyanopyrimidine derivative can undergo cyclization with formamide to furnish the pyrimido[4,5-d]pyrimidine (B13093195) core. mdpi.com These fused systems are explored for their potential as antiviral and anticancer agents. nih.gov
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d]pyrimidines
The synthesis of pyrazolopyrimidines involves the fusion of a pyrazole (B372694) ring with the pyrimidine nucleus. For the construction of pyrazolo[1,5-a]pyrimidines, a common strategy involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netresearchgate.netmdpi.comnih.gov Derivatives of this compound can be transformed into suitable precursors for this cyclization.
For the synthesis of pyrazolo[3,4-d]pyrimidines, a typical approach starts with a 5-aminopyrazole which is then cyclized with a pyrimidine precursor. nih.govresearchgate.netnih.gov The functional groups on this compound can be manipulated to generate the necessary pyrimidine fragment for this condensation reaction. These pyrazolopyrimidine scaffolds are of significant interest due to their potential as kinase inhibitors and for other therapeutic applications. nih.govnih.gov
Pyrrolo[2,3-d]pyrimidines
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is of significant interest due to its prevalence in biologically active molecules, including kinase inhibitors. mdpi.commdpi.com The fusion of a pyrrole (B145914) ring to the pyrimidine core can be achieved through various cyclization strategies, often starting from a suitably functionalized pyrimidine derivative.
One common approach involves the condensation of a 4-aminopyrimidine with a α-halo-ketone or aldehyde, followed by intramolecular cyclization. For a precursor like this compound, this would first require the conversion of the 4-ol (or its tautomeric 4-one form) to a 4-amino or 4-chloro group. The 4-chloro derivative, obtained by treating the pyrimidinol with a chlorinating agent like phosphorus oxychloride, is particularly useful. This intermediate can then undergo a nucleophilic substitution with an amine, followed by further synthetic steps to construct the fused pyrrole ring.
Another strategy is the reaction of a pyrimidine derivative with reagents that provide the necessary carbon atoms for the pyrrole ring in a single step. For instance, a one-pot cyclization methodology has been developed for similar heterocyclic systems involving aminopyrazoles and enaminones. nih.gov This highlights the potential for developing efficient, multicomponent reactions for the synthesis of pyrrolo[2,3-d]pyrimidines from 5-fluoropyrimidine (B1206419) precursors. The synthesis often involves creating the desired fused ring system through carbonyl-amine condensation or carbon-halogen bond formation. mdpi.com
The following table summarizes a general synthetic approach for pyrrolo[2,3-d]pyrimidines that could be adapted from a 4-chloropyrimidine (B154816) intermediate.
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | POCl₃, heat | 4-Chloro-5-fluoro-2-(methylthio)pyrimidine | Activation of the C4 position |
| 2 | R-NH₂, base, solvent | 4-Amino-5-fluoro-2-(methylthio)pyrimidine derivative | Introduction of the pyrrole nitrogen precursor |
| 3 | α-haloketone (e.g., chloroacetaldehyde), heat | Pyrrolo[2,3-d]pyrimidine derivative | Cyclization to form the fused pyrrole ring |
Research has also demonstrated the synthesis of these scaffolds via biomimetic catalysis using β-cyclodextrin as a promoter in water, presenting an environmentally friendly approach. rsc.org
Preparation of Conjugates and Hybrid Scaffolds
The this compound scaffold serves as a valuable building block for the creation of molecular conjugates and hybrid molecules. These complex structures are designed to combine the properties of the pyrimidine core with other pharmacophores or functional units, aiming to achieve enhanced biological activity, improved selectivity, or novel mechanisms of action.
Strategies such as molecular hybridization and scaffold hopping are employed to design new derivatives. nih.gov Molecular hybridization involves merging structural features from different known active compounds into a single molecule. For instance, the pyrimidine core could be linked to another heterocyclic system known to have a specific biological activity, creating a hybrid with potentially synergistic or additive effects.
The synthesis of these conjugates often relies on the functional groups present on the pyrimidine ring. The 4-hydroxyl group can be used as a point of attachment for linkers or other molecules through etherification or esterification reactions. Alternatively, converting the hydroxyl to a more reactive group, such as a chloro or amino group, opens up a wider range of coupling chemistries.
An important application of conjugation is the development of targeted therapeutic agents or imaging probes. For example, 18F-labeled pyrimidine derivatives have been synthesized for use in Positron Emission Tomography (PET) imaging. nih.gov This typically involves a multi-step synthesis to build a complex molecule containing the pyrimidine core and a prosthetic group that can be radiolabeled in the final step. The synthesis of such conjugates requires careful planning to ensure compatibility of the chemical steps with the often-sensitive functional groups and, ultimately, the radiolabeling process.
The table below outlines a conceptual synthetic pathway for a molecular conjugate.
| Step | Reaction Type | Reagents | Resulting Functional Group |
| 1 | Chlorination | POCl₃ | -Cl |
| 2 | Nucleophilic Substitution | H₂N-Linker-Molecule | -NH-Linker-Molecule |
| 3 | Oxidation | m-CPBA | -S(O)Me or -S(O)₂Me |
| 4 | Suzuki or Stille Coupling | Organoboron or Organotin reagent, Pd catalyst | C-C bond formation at a suitable position |
Stereochemical Control in Derivative Synthesis
When synthesizing derivatives of this compound that contain chiral centers, controlling the stereochemistry is crucial, as different stereoisomers can have vastly different biological activities. Several strategies can be employed to achieve stereochemical control.
One approach is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed. For example, if a side chain is to be introduced at the C5 position (after displacing the fluorine) or by modifying a substituent, a chiral auxiliary could be attached to this side chain to control the formation of new stereocenters. Evans' oxazolidinone auxiliaries are a classic example used to control the stereochemistry of aldol (B89426) reactions and alkylations. researchgate.net
Another powerful method is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer or diastereomer over the other. For instance, the enantioselective alkylation of pyrimidine-5-carbaldehydes with dialkylzincs can be catalyzed by chiral amino alcohols, producing chiral 5-pyrimidyl alkanols with high enantiomeric excess. clockss.org This strategy could be applied to derivatives of this compound that are modified to include an aldehyde group.
Enzyme-catalyzed reactions also offer excellent stereoselectivity. Aldolases, for example, can be used to catalyze the stereoselective formation of C-C bonds in the synthesis of chiral acyclic nucleoside analogues, creating specific (3S, 4R) configurations. nih.gov This biocatalytic approach could be used to build chiral side chains that are subsequently attached to the pyrimidine ring.
The table below summarizes these strategies for stereochemical control.
| Strategy | Description | Example Application | Key Feature |
| Chiral Auxiliary | A recoverable chiral molecule temporarily incorporated to direct a stereoselective reaction. wikipedia.orgresearchgate.net | Alkylation of an acyl-oxazolidinone derivative of the pyrimidine. | High diastereoselectivity, auxiliary can be recycled. |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral product from an achiral starting material. | Enantioselective reduction of a ketone on a pyrimidine side chain using a chiral catalyst. | High enantiomeric excess, high turnover. |
| Biocatalysis (Enzymes) | Use of enzymes to catalyze stereospecific transformations. nih.gov | Aldolase-mediated addition to a pyrimidine-aldehyde to form a chiral polyol side chain. | Excellent stereospecificity, mild reaction conditions. |
Role of 5 Fluoro 2 Methylthio Pyrimidin 4 Ol As a Key Synthetic Intermediate
Precursor for Advanced Pyrimidine (B1678525) Scaffolds
The inherent reactivity of 5-Fluoro-2-(methylthio)pyrimidin-4-ol allows for its elaboration into a wide array of more complex pyrimidine scaffolds. The methylthio group at the 2-position and the hydroxyl group at the 4-position are particularly amenable to substitution reactions, providing a gateway to diverse derivatives.
The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are excellent leaving groups for nucleophilic substitution. This allows for the introduction of various functionalities, such as amino, alkoxy, and cyano groups, at the 2-position of the pyrimidine ring. Furthermore, the hydroxyl group can be converted to a chloro or bromo functionality, which can then undergo a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl substituents at the 4-position. nih.gov The fluorine atom at the 5-position, while generally less reactive towards nucleophilic substitution, plays a crucial role in modulating the electronic properties and biological activity of the final compounds. researchgate.net
These transformations enable the synthesis of a broad library of substituted pyrimidines that are key components in many biologically active compounds. For instance, pyrimidine derivatives are central to the structure of numerous kinase inhibitors, which are a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer therapy. nih.goved.ac.uk
Building Block in the Synthesis of Complex Heterocyclic Systems
The strategic placement of reactive sites on the this compound ring makes it an ideal starting material for the construction of fused heterocyclic systems. Through carefully designed reaction sequences, the pyrimidine ring can be annulated with other rings to form polycyclic aromatic systems.
A common strategy involves the condensation of a derivative of this compound with a bifunctional reagent. For example, after conversion of the hydroxyl group to a better leaving group, reaction with a hydrazine (B178648) derivative can lead to the formation of pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, reaction with a molecule containing both an amino and a carbonyl group can result in the formation of pyrido[2,3-d]pyrimidines. The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities, often involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. researchgate.netnih.govnih.goveurjchem.comresearchgate.net While not a direct reaction of this compound, its derivatives can be tailored to participate in such cyclization reactions.
These fused heterocyclic systems are of great interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets with high specificity. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as potent inhibitors of various protein kinases. nih.govmdpi.com
Intermediate in the Development of Functional Molecules
The versatility of this compound as a synthetic intermediate has been leveraged in the development of a variety of functional molecules, particularly in the fields of agrochemicals and pharmaceuticals.
In the agrochemical industry, fluorinated pyrimidine derivatives have been developed as potent fungicides. researchgate.net The presence of a fluorine atom can significantly enhance the biological activity and metabolic stability of a molecule. For example, a patent discloses the use of 5-fluoropyrimidine (B1206419) derivatives in fungicidal compositions. The ability to readily modify the 2- and 4-positions of the pyrimidine ring starting from this compound allows for the fine-tuning of the molecule's properties to optimize its efficacy against specific fungal pathogens.
In medicinal chemistry, pyrimidine-based compounds are ubiquitous. They form the core of many drugs, including antivirals and anticancer agents. nih.gov The pyrimidine scaffold can act as a mimic for the natural nucleobases, thereby interfering with the replication of viruses or the proliferation of cancer cells. The ability to introduce a variety of substituents onto the pyrimidine ring using this compound as a starting material is crucial for developing compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, derivatives of pyrimidines have been synthesized and evaluated for their antiviral activity against the tobacco mosaic virus. ed.ac.uk Furthermore, pyrimidine derivatives are key components in the development of kinase inhibitors for cancer treatment. purdue.edugoogle.com
Strategic Utility in Retrosynthetic Analysis for Pyrimidine-Containing Compounds
In the strategic planning of the synthesis of complex molecules containing a pyrimidine ring, this compound represents a key "synthon," a conceptual fragment used in retrosynthetic analysis. When devising a synthetic route for a target molecule containing a substituted 5-fluoropyrimidine core, chemists can disconnect the bonds around the pyrimidine ring to identify simpler, commercially available, or easily synthesizable starting materials.
Given its commercial availability and the well-established reactivity of its functional groups, this compound is often an attractive starting point in a retrosynthetic plan. The analysis would involve identifying the target molecule's substituents at the 2- and 4-positions of the pyrimidine ring and then devising a forward synthesis that utilizes the known chemical transformations of the methylthio and hydroxyl groups of the starting intermediate.
For example, if the target molecule contains an amino group at the 4-position and an aryl group at the 2-position, the retrosynthetic analysis might involve a disconnection at the C4-N bond and the C2-aryl bond. This would lead back to a 4-chloro-2-(methylthio)-5-fluoropyrimidine intermediate, which in turn can be conceptually derived from this compound. This strategic approach simplifies the synthesis of complex pyrimidine-containing targets by breaking them down into a series of manageable steps starting from a readily available and versatile building block.
Emerging Research Frontiers and Future Directions in 5 Fluoro 2 Methylthio Pyrimidin 4 Ol Chemistry
Development of Novel and Efficient Synthetic Routes
The efficient synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol is paramount for its widespread investigation and application. While classical pyrimidine (B1678525) syntheses can be adapted, the development of novel and more efficient routes is a key research frontier. Current strategies for synthesizing related fluorinated pyrimidines often involve multi-step sequences which may include challenging fluorination steps or the use of pre-fluorinated building blocks.
Future research will likely focus on the development of more convergent and atom-economical synthetic strategies. This could involve the use of modern catalytic methods for C-F and C-S bond formation on a pre-formed pyrimidine ring. For instance, late-stage fluorination using electrophilic or nucleophilic fluorinating agents on a suitable pyrimidin-4-ol precursor could offer a more direct route. Similarly, the development of novel catalysts for the direct thiomethylation of a 5-fluoropyrimidin-4-ol core would be highly valuable.
| Starting Material Class | Potential Reaction Type | Key Advantages |
| Substituted Thioureas | Cyclocondensation | Readily available starting materials, direct formation of the pyrimidine core. |
| Fluorinated β-ketoesters | Heteroannulation | Controlled introduction of the fluoro substituent. |
| Pre-formed Pyrimidines | Late-stage Functionalization | Modular approach, allows for diversification. |
Exploration of Unconventional Reactivity and Catalysis
The unique combination of functional groups in this compound imparts a distinctive reactivity profile that is yet to be fully explored. The interplay between the electron-withdrawing fluorine atom, the potentially displaceable methylthio group, and the tautomeric hydroxyl/oxo functionality presents opportunities for unconventional chemical transformations.
Future investigations will likely explore the selective functionalization of the pyrimidine core. For example, the methylthio group could serve as a handle for cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position. The reactivity of the C-F bond towards nucleophilic aromatic substitution, potentially activated by the other ring substituents, also warrants investigation. Furthermore, the pyrimidin-4-ol moiety could be exploited in catalysis, either as a ligand for metal complexes or as an organocatalyst itself, leveraging its hydrogen bonding capabilities and electronic properties.
Application of Advanced Characterization Techniques for In-Situ Studies
To fully understand the reaction mechanisms and kinetics involving this compound, the application of advanced in-situ characterization techniques is crucial. Traditional analytical methods provide a snapshot of reaction endpoints, but in-situ techniques can offer real-time insights into the formation of intermediates and transition states.
Techniques such as Process Analytical Technology (PAT), including in-situ Infrared (IR) and Raman spectroscopy, can be employed to monitor the progress of synthetic reactions, providing valuable data for optimization. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR and diffusion-ordered spectroscopy (DOSY), can be used to study the compound's solution-state behavior, including aggregation and interactions with other molecules. These studies are essential for understanding its behavior in complex environments, such as in catalytic systems or biological assays.
Computational Design and Predictive Chemistry for Novel Derivatives
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of novel derivatives of this compound with desired properties. By using quantum mechanical calculations and molecular dynamics simulations, researchers can predict the geometric, electronic, and spectroscopic properties of the molecule and its derivatives.
Future research will heavily rely on in-silico methods to design new molecules with enhanced biological activity or improved material properties. For example, virtual screening of libraries of derivatives against specific biological targets, such as kinases or other enzymes, can identify promising candidates for further experimental investigation. nih.govnih.gov Computational studies can also predict the reactivity of different positions on the pyrimidine ring, guiding the design of synthetic routes for novel analogues.
| Computational Method | Application in Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Molecular orbitals, charge distribution, reaction energies. |
| Molecular Docking | Prediction of binding modes to biological targets. | Binding affinity, protein-ligand interactions. |
| Molecular Dynamics (MD) | Simulation of dynamic behavior in solution or membranes. | Conformational changes, solvation effects. |
Integration into New Chemical Platforms and Technologies
The unique structural features of this compound make it an attractive building block for integration into new chemical platforms and technologies. Its potential applications span from medicinal chemistry to materials science.
In medicinal chemistry, the fluorinated pyrimidine core is a well-established pharmacophore found in numerous anticancer and antiviral drugs. The specific substitution pattern of this compound could lead to the development of novel enzyme inhibitors or modulators of protein-protein interactions.
In materials science, the ability of the molecule to participate in hydrogen bonding and potentially π-stacking interactions makes it a candidate for the construction of supramolecular assemblies, liquid crystals, or organic light-emitting diodes (OLEDs). The fluorine atom can also impart desirable properties such as increased thermal stability and altered electronic characteristics. The exploration of this compound in areas such as polymer chemistry and nanotechnology represents a significant frontier for future research.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-Fluoro-2-(methylthio)pyrimidin-4-ol, and how can reaction conditions be optimized?
- Methodology : Begin with a pyrimidine precursor, such as 2-chloro-5-fluoropyrimidin-4-ol. Introduce the methylthio group via nucleophilic substitution using sodium thiomethoxide (NaSMe) in a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress using TLC or HPLC. Optimize temperature (typically 80–100°C) and stoichiometry (1.2–1.5 equivalents of NaSMe) to maximize yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of intermediates.
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store the compound in a cool, dry environment away from oxidizers.
- Waste Management : Segregate waste in labeled containers for halogenated organics. Collaborate with certified waste disposal services to treat hazardous byproducts (e.g., incineration) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Characterization :
- NMR (¹H/¹³C/¹⁹F): Confirm substituent positions and fluorine coupling patterns.
- HRMS : Verify molecular weight (C₅H₅FN₂OS; theoretical MW: 160.02 g/mol).
- HPLC : Assess purity (>95% recommended for biological assays).
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of the pyrimidine ring?
- Mechanistic Insight : Fluorine’s strong electron-withdrawing effect increases ring electrophilicity, enhancing susceptibility to nucleophilic attack at the 4-position. This stabilizes intermediates in Suzuki-Miyaura couplings or amination reactions. Computational studies (DFT) can map charge distribution and predict regioselectivity .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic assays .
Q. What strategies can resolve contradictions in reported synthetic yields or unexpected byproducts?
- Troubleshooting :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., sulfoxide derivatives from over-oxidation).
- Replication : Test alternative solvents (e.g., THF vs. DMF) or catalysts (e.g., Pd/C for cross-couplings).
- DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., temperature, reagent ratios) .
Q. How can computational modeling accelerate the design of derivatives with enhanced bioactivity?
- Workflow :
Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.
QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data.
MD Simulations : Assess binding stability over time (e.g., GROMACS).
Q. What experimental frameworks are recommended for evaluating the compound’s biological activity?
- Assay Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
